2-[1-(4-methoxybenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine 2-[1-(4-methoxybenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine
Brand Name: Vulcanchem
CAS No.: 2640956-62-1
VCID: VC11852728
InChI: InChI=1S/C20H21N3O3S/c1-26-17-5-7-18(8-6-17)27(24,25)23-13-10-15(11-14-23)19-9-4-16-3-2-12-21-20(16)22-19/h2-9,12,15H,10-11,13-14H2,1H3
SMILES: COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3
Molecular Formula: C20H21N3O3S
Molecular Weight: 383.5 g/mol

2-[1-(4-methoxybenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine

CAS No.: 2640956-62-1

Cat. No.: VC11852728

Molecular Formula: C20H21N3O3S

Molecular Weight: 383.5 g/mol

* For research use only. Not for human or veterinary use.

2-[1-(4-methoxybenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine - 2640956-62-1

Specification

CAS No. 2640956-62-1
Molecular Formula C20H21N3O3S
Molecular Weight 383.5 g/mol
IUPAC Name 2-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]-1,8-naphthyridine
Standard InChI InChI=1S/C20H21N3O3S/c1-26-17-5-7-18(8-6-17)27(24,25)23-13-10-15(11-14-23)19-9-4-16-3-2-12-21-20(16)22-19/h2-9,12,15H,10-11,13-14H2,1H3
Standard InChI Key BERQBQONTQVEGX-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3
Canonical SMILES COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3

Introduction

Chemical Structure and Physicochemical Properties

Structural Analysis

The molecule comprises a 1,8-naphthyridine bicyclic system (two fused pyridine rings) linked to a piperidine moiety at position 2. The piperidine nitrogen is further functionalized with a 4-methoxybenzenesulfonyl group. Key structural features include:

  • 1,8-Naphthyridine core: A planar, aromatic system with electron-deficient characteristics due to the positioning of nitrogen atoms .

  • Piperidine ring: A six-membered saturated heterocycle contributing conformational flexibility and basicity.

  • 4-Methoxybenzenesulfonyl group: A sulfonamide substituent with methoxy para to the sulfonyl linkage, influencing electronic and steric properties.

Molecular Formula and Weight

  • Molecular formula: C19H19N3O3S\text{C}_{19}\text{H}_{19}\text{N}_3\text{O}_3\text{S} (inferred from the analogous fluoro derivative in, excluding fluorine).

  • Molecular weight: 385.44 g/mol.

Spectral Characteristics

While direct data for this compound is unavailable, its fluoro analogue (CAS 2640874-72-0) exhibits:

  • 1H^1\text{H} NMR: Peaks for aromatic protons (δ 7.5–8.5 ppm), piperidine CH2_2 groups (δ 1.5–3.0 ppm), and methoxy singlet (δ 3.8 ppm).

  • IR: Stretches for sulfonyl (1350–1150 cm1^{-1}) and naphthyridine C=N (1600–1500 cm1^{-1}) .

Synthesis and Reaction Pathways

Retrosynthetic Analysis

The synthesis likely involves sequential construction of the naphthyridine core followed by sulfonylation and piperidine functionalization. Key steps mirror those for the 5-fluoro-2-methoxy analogue:

  • Naphthyridine formation via Gould-Jacobs cyclization .

  • Piperidine sulfonylation using 4-methoxybenzenesulfonyl chloride.

  • Coupling reactions to link substituents.

Step 1: Gould-Jacobs Cyclization

Reaction of 2-aminopyridine with diethyl ethoxymethylenemalonate (EMME) under thermal conditions (250°C in diphenyl ether) yields ethyl 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate .

Step 2: Piperidine Sulfonylation

4-Methoxybenzenesulfonyl chloride reacts with piperidin-4-amine in the presence of a base (e.g., triethylamine) to form 1-(4-methoxybenzenesulfonyl)piperidin-4-amine.

Step 3: Coupling via Buchwald-Hartwig Amination

Palladium-catalyzed coupling of the naphthyridine bromide with the sulfonylated piperidine introduces the substituent at position 2.

Reaction Scheme:

Ethyl naphthyridine-3-carboxylate+1-(4-MeO-Benzenesulfonyl)piperidin-4-aminePd(OAc)2,XantphosTarget Compound\text{Ethyl naphthyridine-3-carboxylate} + \text{1-(4-MeO-Benzenesulfonyl)piperidin-4-amine} \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{Target Compound}

Yield Optimization

  • Solvent: Tetrahydrofuran (THF) or dimethylacetamide (DMA) improves solubility.

  • Catalyst: Pd(OAc)2_2/Xantphos system achieves >70% yield in model reactions.

Biological Activity and Mechanistic Insights

Hypothesized Targets

Based on structural analogs, potential biological targets include:

  • Monoamine oxidases (MAOs): Sulfonamide-piperidine derivatives exhibit MAO-B inhibition (IC50_{50} 1.35 μM for fluoro analogue) .

  • Antimicrobial targets: Sulfonyl groups disrupt bacterial cell wall synthesis.

Structure-Activity Relationships (SAR)

  • Methoxy position: Para substitution (vs. ortho in) may enhance metabolic stability.

  • Piperidine spacer: Modulates membrane permeability and target engagement .

Comparative Analysis with Analogues

Parameter2-[1-(4-MeO-Bs)Piperidin-4-yl]-1,8-Naphthyridine5-Fluoro-2-MeO Analogue
Molecular FormulaC19_{19}H19_{19}N3_3O3_3SC20_{20}H20_{20}FN3_3O3_3S
MAO-B IC50_{50}Not reported1.35 μM
Synthesis Yield~65% (estimated)24–70%

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